molecular formula C8H8N2O B2715335 3-Aminoisoindolin-1-one CAS No. 93679-99-3

3-Aminoisoindolin-1-one

Cat. No.: B2715335
CAS No.: 93679-99-3
M. Wt: 148.165
InChI Key: XTVJFMACICVAGW-UHFFFAOYSA-N
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Description

3-Aminoisoindolin-1-one is a heterocyclic compound that belongs to the class of isoindolinones. Isoindolinones are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an isoindolinone core with an amino group attached at the third position.

Mechanism of Action

Target of Action

3-Aminoisoindolin-1-one is a derivative of isoindoline-1-one, a class of compounds that have been found to have diverse biological activities Isoindoline-1-one derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Isoindoline-1-one derivatives have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Isoindoline-1-one derivatives have been found to inhibit the pi3k/akt/mtor pathway , which is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Therefore, it is possible that this compound may also affect this pathway or similar biochemical pathways.

Result of Action

Isoindoline-1-one derivatives have been found to exhibit diverse biological activities , suggesting that this compound may have similar effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminoisoindolin-1-one can be synthesized through various synthetic routes. One common method involves the rhodium-catalyzed C–H activation/annulation reactions of ketenimines with N-methoxybenzamides. This reaction furnishes 3-aminoisoindolin-1-ones and 3-(diarylmethylene)isoindolin-1-ones . Another method involves the addition reaction from 2-cyanobenzaldehyde and 2-(2-nitrophenyl) acetonitrile or 2-nitroaniline derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable and economical synthetic procedures. The two-step synthetic procedure mentioned above is an example of an industrially viable method that results in fair-to-high yields .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoisoindolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted isoindolinones.

Scientific Research Applications

3-Aminoisoindolin-1-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the amino group at the third position, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and enhances the compound’s potential as a versatile building block in synthetic chemistry and drug development.

Properties

IUPAC Name

3-amino-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4,7H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVJFMACICVAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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